![molecular formula C11H7NO3 B2840090 4,9-Dihydropyrano[3,4-b]indole-1,3-dione CAS No. 60442-29-7](/img/structure/B2840090.png)

4,9-Dihydropyrano[3,4-b]indole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

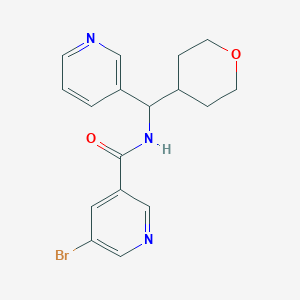

“4,9-Dihydropyrano[3,4-b]indole-1,3-dione” is a biochemical compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 . It is used for proteomics research .

Synthesis Analysis

The synthesis of dihydropyrano[3,4-b]indoles has been achieved through various methods. One such method involves a copper-assisted domino cascade reaction, which includes intermolecular and intramolecular oxidation/cyclization . Another approach is based on an electrochemical oxidative coupling of indoles/enamines with active methylene compounds followed by tandem 6π-electrocyclization .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyranoindole core with a dione functional group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Dihydropyrano[3,4-b]indoles undergo various chemical reactions. For instance, they can participate in redox deracemization . They also undergo Diels–Alder reactions with alkynes to give carbazoles .科学的研究の応用

Antibacterial Applications

4,9-Dihydropyrano[3,4-b]indole-1,3-dione derivatives have been synthesized and found to exhibit antibacterial properties. A study by Kassab et al. (2011) demonstrated the synthesis of 9-glycosyl-4,9-dihydropyrano[3,4-b]indole-1(3H)-ones, which showed activity against certain Gram-positive and Gram-negative bacterial strains (Kassab et al., 2011).

Synthesis Techniques

- Microwave-assisted stereospecific synthesis of hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-diones, important intermediate compounds, has been developed, as described by Pandey et al. (2001) (Pandey et al., 2001).

- Kobayashi et al. (1991) reported a one-step synthesis of 1H-benz[f]indole-4,9-diones via a regioselective photoaddition, an approach that could be applied to the synthesis of kinamycin skeleton (Kobayashi et al., 1991).

Catalytic Reactions

- Luo et al. (2021) developed a copper-catalyzed cascade reaction for synthesizing dihydropyrano[2.3-b]indol-4(9H)-ones, highlighting the importance of the guiding group in these reactions (Luo et al., 2021).

Synthesis of Functionalized Indoles

- A Rh(III)-catalyzed dehydrogenative annulation and spirocyclization method was described by Shinde et al. (2021), creating highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones (Shinde et al., 2021).

Synthesis of Novel Tetracyclic Compounds

- Banda et al. (2023) explored Lewis acid-catalyzed oxa Diels-Alder reactions to create azepane-fused pyrano[3,2-b]indoles, demonstrating high stereoselectivity (Banda et al., 2023).

Potential in Antimicrobial Activities

- Chundawat et al. (2016) synthesized novel difluoromethylated indol-2-ones and evaluated their in vitro antibacterial and antifungal activities (Chundawat et al., 2016).

特性

IUPAC Name |

4,9-dihydropyrano[3,4-b]indole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-9-5-7-6-3-1-2-4-8(6)12-10(7)11(14)15-9/h1-4,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBDVHIEYHBCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)OC1=O)NC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2840012.png)

![2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B2840013.png)

![8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2840014.png)

![2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2840018.png)

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2840020.png)

![N-[3-[2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2840021.png)

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2840023.png)

![3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2840027.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2840028.png)